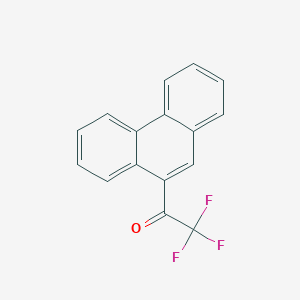

9-Phenanthryl trifluoromethyl ketone

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoro-1-phenanthren-9-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9F3O/c17-16(18,19)15(20)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTTFSYLJTVALDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30472493 | |

| Record name | 9-PHENANTHRYL TRIFLUOROMETHYL KETONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163082-41-5 | |

| Record name | 9-PHENANTHRYL TRIFLUOROMETHYL KETONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of Phenanthryl Ketones

Whitepaper: A Researcher's Guide to the Synthesis of 9-Phenanthryl Trifluoromethyl Ketone

Abstract: This technical guide provides an in-depth analysis of the synthesis of 9-Phenanthryl trifluoromethyl ketone, a valuable building block in medicinal chemistry and materials science. The primary focus is on the Friedel-Crafts acylation of phenanthrene with trifluoroacetic anhydride, detailing the reaction mechanism, regioselectivity, and a validated experimental protocol. Furthermore, this guide explores common challenges, optimization strategies, and alternative synthetic approaches, equipping researchers with the necessary knowledge for successful and efficient synthesis.

Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), and its derivatives are core structural motifs in numerous pharmacologically active molecules. The introduction of a keto-functional group via acylation provides a versatile handle for further chemical transformations, making phenanthryl ketones crucial intermediates in drug development.[1] Specifically, the incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making 9-Phenanthryl trifluoromethyl ketone a highly sought-after precursor for novel therapeutics.

Primary Synthetic Route: Friedel-Crafts Acylation

The most direct and widely employed method for synthesizing 9-Phenanthryl trifluoromethyl ketone is the Friedel-Crafts acylation of phenanthrene.[2] This reaction involves the electrophilic aromatic substitution of phenanthrene with an acylating agent, typically trifluoroacetic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[3]

Reaction Mechanism

The synthesis proceeds through the formation of a highly electrophilic trifluoroacylium ion, which then attacks the electron-rich phenanthrene ring.

-

Activation of the Acylating Agent: The Lewis acid (AlCl₃) coordinates to the trifluoroacetic anhydride, generating a potent electrophile, the trifluoroacylium ion (CF₃CO⁺).[2]

-

Electrophilic Attack: The π-system of the phenanthrene ring attacks the trifluoroacylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation and Aromaticity Restoration: A weak base, such as the AlCl₃-anhydride complex, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the phenanthrene ring and yielding the final ketone product.[3]

}

Figure 1: Friedel-Crafts Acylation Mechanism. (Within 100 characters)

The Critical Role of Regioselectivity

The acylation of phenanthrene can potentially yield five different isomers (1-, 2-, 3-, 4-, and 9-acylphenanthrene).[1][4] Achieving high selectivity for the 9-position is crucial for synthetic efficiency. The distribution of these isomers is highly dependent on reaction conditions, with the 9-isomer often being the kinetically favored product.[4][5]

-

Kinetic vs. Thermodynamic Control: Under milder conditions and shorter reaction times, substitution preferentially occurs at the most reactive 9-position, leading to the kinetic product.[4][5] Harsher conditions or longer reaction times can lead to rearrangement and the formation of more thermodynamically stable isomers, such as the 2- and 3-substituted products.[4][5]

-

Solvent Effects: The choice of solvent plays a significant role. For instance, in the acetylation of phenanthrene, ethylene dichloride favors the formation of the 9-isomer, whereas solvents like nitrobenzene tend to favor the 3-isomer.[4][6]

Validated Experimental Protocol

This protocol outlines a standard procedure for the laboratory-scale synthesis of 9-Phenanthryl trifluoromethyl ketone.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Phenanthrene | C₁₄H₁₀ | 178.23 | 5.00 g | 28.05 |

| Trifluoroacetic Anhydride | (CF₃CO)₂O | 210.03 | 9.80 mL | 70.13 |

| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 7.48 g | 56.10 |

| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 | 100 mL | - |

| Hydrochloric Acid (conc.) | HCl | 36.46 | ~20 mL | - |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ~50 mL | - |

| Brine | NaCl (aq) | - | ~50 mL | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - |

Step-by-Step Procedure

}

Figure 2: Experimental Workflow. (Within 100 characters)

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, suspend anhydrous aluminum chloride (AlCl₃) in anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere.

-

Reagent Addition: Cool the suspension to 0°C using an ice bath. Slowly add trifluoroacetic anhydride dropwise to the stirred suspension over 15-20 minutes. Following this, add a solution of phenanthrene in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0-5°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by Thin-Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the reaction mixture back to 0°C and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[5]

-

Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.[5]

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or recrystallization to yield the pure 9-Phenanthryl trifluoromethyl ketone.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Technique | Expected Results |

| Appearance | White to off-white solid |

| Melting Point | 83-86 °C (for the analogous 9-Anthryl trifluoromethyl ketone)[7] |

| ¹H NMR | Aromatic protons in the range of δ 7.5-8.8 ppm. |

| ¹⁹F NMR | A singlet corresponding to the -CF₃ group around δ -70 to -80 ppm. |

| IR (KBr) | Strong C=O stretching frequency around 1690-1710 cm⁻¹. |

Challenges and Optimization Strategies

| Challenge | Explanation | Mitigation Strategy |

| Low Regioselectivity | Phenanthrene has multiple reactive sites, potentially leading to a mixture of isomers.[5] | Use milder reaction conditions (lower temperature, shorter reaction time) to favor the kinetically controlled 9-isomer.[5] The choice of solvent is also critical.[5] |

| Polysubstitution | The product ketone is less reactive than phenanthrene, but over-acylation can occur under harsh conditions. | Use a slight excess of phenanthrene relative to the acylating agent. Ensure controlled, slow addition of reagents. |

| Reversibility/Rearrangement | Friedel-Crafts acylation can be reversible, leading to deacylation or rearrangement to more stable isomers.[4] | Employ less forcing conditions (lower temperature, less catalyst) to minimize the risk of product rearrangement.[5] |

| Moisture Sensitivity | The Lewis acid catalyst (AlCl₃) is extremely sensitive to moisture, which will deactivate it. | Use flame-dried glassware and anhydrous solvents. Maintain a positive pressure of an inert gas (e.g., nitrogen) throughout the reaction. |

Alternative Synthetic Approaches

While Friedel-Crafts acylation is the most common route, other methods for synthesizing trifluoromethyl ketones exist and could potentially be adapted for this specific target. These include:

-

Nucleophilic Trifluoromethylation of Esters: Methods have been developed that use a nucleophilic trifluoromethyl source (e.g., generated from fluoroform) to react with esters, forming trifluoromethyl ketones.[8]

-

Palladium-Catalyzed Cross-Coupling: Reactions of aryl boronic acids with trifluoroacetamide derivatives in the presence of a palladium catalyst can yield aryl trifluoromethyl ketones.[9]

-

From Carboxylic Acids: Direct trifluoromethylation of carboxylic acids using activating agents like fluoroarenes or anhydrides provides another route to the target compounds.[9]

These alternative methods may offer advantages in terms of functional group tolerance or milder reaction conditions but often require more specialized reagents and catalysts.

Conclusion

The synthesis of 9-Phenanthryl trifluoromethyl ketone is most reliably achieved via the Friedel-Crafts acylation of phenanthrene. Success hinges on the careful control of reaction parameters—particularly temperature and solvent choice—to ensure high regioselectivity for the desired 9-isomer. By understanding the underlying mechanism and potential pitfalls, researchers can effectively troubleshoot and optimize the synthesis. The detailed protocol and optimization strategies provided in this guide serve as a comprehensive resource for chemists and drug development professionals aiming to utilize this valuable synthetic intermediate.

References

-

ResearchGate. Reversible Friedel-Crafts Acylations of Phenanthrene: Rearrangements of Acetylphenanthrenes | Request PDF. [Link]

-

Journal of the Chemical Society C: Organic. The friedel–crafts acetylation of phenanthrene. [Link]

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

PrepChem.com. Synthesis of 9-phenanthrol. [Link]

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

ChemSynthesis. 9-Anthryl trifluoromethyl ketone. [Link]

-

Semantic Scholar. Regioselectivity in the Controversial Scholl Reaction of 1-Benzoylpyrene: Formation of a Five-Member Ring Is Not Unexpected.[Link]

-

Beilstein Journals. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. [Link]

-

Organic Chemistry Portal. Synthesis of trifluoromethyl ketones. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The friedel–crafts acetylation of phenanthrene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]

- 9. Trifluoromethyl ketone synthesis [organic-chemistry.org]

Spectroscopic Profile of 9-Phenanthryl Trifluoromethyl Ketone: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of 9-Phenanthryl trifluoromethyl ketone. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on analogous compounds to offer a detailed spectral analysis, complete with methodologies and expert interpretations.

Introduction

9-Phenanthryl trifluoromethyl ketone (CAS No. 163082-41-5) is a fluorinated aromatic ketone with potential applications in medicinal chemistry and materials science. The introduction of the trifluoromethyl group can significantly alter the electronic properties, lipophilicity, and metabolic stability of the phenanthrene core, making its detailed structural elucidation crucial. This guide provides a predictive analysis of its Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the established spectral characteristics of closely related compounds.

Molecular Structure and Key Features

The structure of 9-Phenanthryl trifluoromethyl ketone features a polycyclic aromatic phenanthrene system linked to a trifluoromethyl ketone moiety. This combination of a large, planar aromatic surface and a highly electronegative trifluoromethyl group dictates its unique spectroscopic signature.

Caption: Workflow for ¹H NMR data acquisition and processing.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for all 16 carbon atoms. The carbonyl carbon and the carbon of the trifluoromethyl group will be particularly informative. The assignments are predicted based on known substituent effects on aromatic systems and data from related trifluoromethyl ketones. [1][2][3] Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F coupling) |

| C=O | 180 - 185 | q |

| CF₃ | 115 - 120 | q (¹JCF ≈ 290 Hz) |

| C9 | 135 - 140 | s |

| C4a, C4b | 130 - 135 | s |

| C8a, C10a | 128 - 132 | s |

| C4, C5 | 127 - 130 | d |

| C1, C8 | 125 - 128 | d |

| C10 | 124 - 127 | d |

| C3, C6 | 123 - 126 | d |

| C2, C7 | 122 - 125 | d |

Expert Interpretation: The carbonyl carbon will appear as a quartet due to coupling with the three fluorine atoms (²JCF). The trifluoromethyl carbon will also be a quartet with a large one-bond coupling constant (¹JCF). The aromatic carbons will show a complex pattern of signals, with quaternary carbons generally having lower intensities.

Experimental Protocol:

-

Use the same sample prepared for ¹H NMR.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A longer acquisition time may be necessary to observe the quaternary carbons.

-

Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. [4][5][6][7]The chemical shift is indicative of the electronic environment.

Predicted ¹⁹F NMR Data:

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CF₃ | -70 to -75 | s |

Expert Interpretation: The chemical shift of the -CF₃ group in aryl trifluoromethyl ketones typically falls in this range, referenced to CFCl₃. [5]The absence of other fluorine-containing groups in the molecule leads to the prediction of a singlet.

Experimental Protocol:

-

Use the same sample prepared for ¹H NMR.

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

Use an appropriate external or internal reference standard (e.g., CFCl₃).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the carbonyl group and the C-F bonds, as well as absorptions from the aromatic system.

Predicted IR Absorptions:

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (ketone) | 1700 - 1720 | Strong |

| C-F (trifluoromethyl) | 1100 - 1300 | Strong, multiple bands |

| C=C (aromatic) | 1450 - 1600 | Medium to weak |

| C-H (aromatic) | 3000 - 3100 | Medium to weak |

Expert Interpretation: The carbonyl stretch is expected at a relatively high wavenumber due to the electron-withdrawing effect of the trifluoromethyl group. The C-F stretching vibrations will give rise to a series of strong, characteristic bands in the fingerprint region.

Experimental Protocol:

-

Prepare a KBr pellet containing a small amount of the solid sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Perform a background correction before acquiring the sample spectrum.

Caption: General workflow for IR spectroscopy.

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and the fragmentation pattern of the molecule. Electron Ionization (EI) is a common technique for such compounds.

Predicted Mass Spectrometry Data:

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 274 | Molecular Ion |

| [M-CF₃]⁺ | 205 | Loss of trifluoromethyl radical |

| [M-COCF₃]⁺ | 177 | Loss of trifluoroacetyl radical |

| [C₁₄H₉]⁺ | 177 | Phenanthrenyl cation |

| [C₁₄H₉-C₂H₂]⁺ | 151 | Loss of acetylene from phenanthrenyl cation |

Expert Interpretation: The molecular ion peak at m/z 274 is expected to be prominent due to the stability of the aromatic system. The most significant fragmentation pathways will likely involve the cleavage of the bonds adjacent to the carbonyl group, leading to the loss of the trifluoromethyl radical or the entire trifluoroacetyl group. [8][9]The fragmentation of the phenanthrene core itself will likely involve the sequential loss of small neutral molecules like acetylene. [8] Experimental Protocol:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Use a standard electron ionization energy of 70 eV.

-

Record the mass spectrum over a suitable m/z range (e.g., 50-350 amu).

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of 9-Phenanthryl trifluoromethyl ketone. The interpretations are grounded in the well-established principles of spectroscopic analysis and data from structurally similar molecules. This information serves as a valuable resource for researchers in the identification, characterization, and quality control of this compound and can guide the analysis of newly synthesized batches. The provided experimental protocols offer a standardized approach to obtaining high-quality spectral data.

References

-

PubChem. 9-Acetylphenanthrene. National Center for Biotechnology Information. [Link]

-

Camps, F., et al. (1996). New trifluoromethyl ketones as potent inhibitors of esterases: 19F NMR spectroscopy of transition state analog complexes and structure-activity relationships. Biochemical and Biophysical Research Communications, 226(1), 287-292. [Link]

-

Banhatti, S., et al. (2021). Mass spectrum using phenanthrene precursor in the mass range m/z = 80-190. ResearchGate. [Link]

-

Jardine, E. J., & Smith, A. M. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1-12. [Link]

-

Dunne, M., et al. (2018). Comparison of the fragmentations of phenanthrene and anthracene by low-energy electron impact. Journal of Physics: Conference Series, 1077, 012007. [Link]

-

Mori, K., et al. (2020). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 16, 1-14. [Link]

-

Doddrell, D., et al. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412. [Link]

-

SpectraBase. Phenyl trifluoromethyl ketone. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Sci-Hub. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on13C–19F coupling constants. [Link]

-

PrepChem. Synthesis of 9-phenanthrol. [Link]

-

R Discovery. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on13C–19F coupling constants. [Link]

-

Miller, A. K., et al. (2016). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. Bioorganic & Medicinal Chemistry, 24(20), 4871-4874. [Link]

-

PubMed. Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

Wang, F., et al. (2018). Transition-Metal-Free Electrophilic Trifluoromethylthiolation with Sodium Trifluoromethanesulfinate at Room Temperature. The Journal of Organic Chemistry, 83(21), 13498-13505. [Link]

-

GSRS. 9-ACETYLPHENANTHRENE. [Link]

-

YouTube. Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. [Link]

-

ResearchGate. Spectral data of 1 a (¹³C NMR shifts in blue and ¹H in yellow, in ppm,... [Link]

-

Su, C., et al. (2006). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters, 16(17), 4674-4678. [Link]

-

ChemSynthesis. 9-Anthryl trifluoromethyl ketone. [Link]

-

SpectraBase. Methyl 9-phenanthryl ketone. [Link]

-

PubChem. 9-Anthryl trifluoromethyl ketone. [Link]

-

YouTube. How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. [Link]

-

KOPS. Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. [Link]

-

NIH. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. [Link]

-

YouTube. How To Label NMR Spectra. [Link]

-

SpectraBase. Phenyl trifluoromethyl ketone. [Link]

-

ResearchGate. Vibrational (FT-IR and FT-Raman) spectra and quantum chemical studies on the molecular orbital calculations, chemical reactivity and thermodynamic parameters of 2-chloro-5-(trifluoromethyl) aniline. [Link]

Sources

- 1. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. sci-hub.se [sci-hub.se]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. New trifluoromethyl ketones as potent inhibitors of esterases: 19F NMR spectroscopy of transition state analog complexes and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. spectrabase.com [spectrabase.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 9-Phenanthryl Trifluoromethyl Ketone: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 9-Phenanthryl trifluoromethyl ketone, a fluorinated aromatic ketone of significant interest in medicinal chemistry and organic synthesis. The document delves into the historical context of its discovery, detailed synthetic methodologies, physicochemical properties, and its applications, with a particular focus on its role as a potential enzyme inhibitor. This guide is intended to be a valuable resource for researchers and professionals in drug development and related scientific fields, offering both foundational knowledge and practical insights into the utility of this compound.

Introduction: The Advent of Fluorine in Drug Discovery

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence the metabolic stability, lipophilicity, binding affinity, and bioavailability of bioactive compounds. The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of these properties. When appended to a carbonyl moiety, as in trifluoromethyl ketones, it imparts a strong electron-withdrawing effect, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This enhanced reactivity is the foundation of their utility as potent inhibitors of various enzyme classes, particularly proteases. 9-Phenanthryl trifluoromethyl ketone, also known as 2,2,2-trifluoro-1-(phenanthren-9-yl)ethanone, represents a fascinating scaffold within this class of compounds, combining the unique electronic properties of the trifluoromethyl ketone with the extended aromatic system of phenanthrene.

Discovery and Historical Context

While the broader class of trifluoromethyl ketones has been explored for several decades, the specific history of 9-Phenanthryl trifluoromethyl ketone is less extensively documented in readily available literature. Its existence is confirmed by its Chemical Abstracts Service (CAS) number: 163082-41-5. The synthesis and study of such compounds are often driven by the quest for novel enzyme inhibitors. The phenanthrene moiety provides a rigid, lipophilic scaffold that can be tailored to fit into the active sites of specific enzymes, while the trifluoromethyl ketone acts as a "warhead" that covalently or non-covalently interacts with key catalytic residues. The development of synthetic methods for introducing trifluoromethyl groups onto aromatic rings has been a critical enabler for the creation of molecules like 9-Phenanthryl trifluoromethyl ketone.

Synthesis and Mechanistic Insights

The synthesis of 9-Phenanthryl trifluoromethyl ketone can be approached through several general strategies for the preparation of trifluoromethyl ketones. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.

General Synthetic Strategies for Trifluoromethyl Ketones

Several established methods for the synthesis of trifluoromethyl ketones are applicable to the preparation of 9-Phenanthryl trifluoromethyl ketone. These include:

-

From Carboxylic Acids and Their Derivatives: The reaction of a phenanthrene-9-carboxylic acid derivative with a trifluoromethylating agent is a common approach.

-

From Organometallic Reagents: The reaction of a 9-phenanthryl organometallic species (e.g., Grignard or organolithium reagent) with a trifluoroacetylating agent.

-

Friedel-Crafts Acylation: Direct trifluoroacetylation of phenanthrene, although this can be challenging due to the potential for multiple substitution products and the deactivating effect of the trifluoroacetyl group.

Plausible Synthetic Route

A plausible and efficient laboratory-scale synthesis of 9-Phenanthryl trifluoromethyl ketone involves the reaction of a 9-phenanthryl Grignard reagent with a suitable trifluoroacetylating agent, such as ethyl trifluoroacetate.

Experimental Protocol: Synthesis of 9-Phenanthryl Trifluoromethyl Ketone via Grignard Reaction

-

Preparation of 9-Bromophenanthrene: Phenanthrene is brominated at the 9-position using a suitable brominating agent like N-bromosuccinimide (NBS) in a solvent such as carbon tetrachloride, typically with a radical initiator like benzoyl peroxide.

-

Formation of the Grignard Reagent: 9-Bromophenanthrene is reacted with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon) to form 9-phenanthrylmagnesium bromide.

-

Trifluoroacetylation: The freshly prepared Grignard reagent is then reacted with an excess of a trifluoroacetylating agent, such as ethyl trifluoroacetate, at low temperature (e.g., -78 °C to 0 °C).

-

Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried over an anhydrous salt like magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 9-Phenanthryl trifluoromethyl ketone.

Causality in Experimental Choices: The use of anhydrous conditions is critical for the successful formation of the Grignard reagent, which is highly reactive towards water. The low reaction temperature during the addition of the trifluoroacetylating agent helps to control the exothermicity of the reaction and minimize side reactions.

Caption: Synthetic workflow for 9-Phenanthryl trifluoromethyl ketone.

Physicochemical Properties and Spectroscopic Characterization

9-Phenanthryl trifluoromethyl ketone is a white solid with high chemical stability.[1] Its key physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 163082-41-5 | [2] |

| Molecular Formula | C₁₆H₉F₃O | [1] |

| Molecular Weight | 274.24 g/mol | [2] |

| Boiling Point | 386.671 °C at 760 mmHg | [1] |

| Density | 1.334 g/cm³ | [1] |

| Refractive Index | 1.622 | [1] |

Spectroscopic Data:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show complex multiplets in the aromatic region (typically δ 7.5-9.0 ppm) corresponding to the nine protons of the phenanthrene ring system. The specific chemical shifts and coupling constants would provide detailed information about the substitution pattern.

-

¹⁹F NMR: The fluorine NMR spectrum would exhibit a singlet for the -CF₃ group, with a characteristic chemical shift.

-

¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbon (highly deshielded), the trifluoromethyl carbon (a quartet due to coupling with fluorine), and the fourteen carbons of the phenanthrene ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1700-1730 cm⁻¹, shifted to a higher frequency due to the electron-withdrawing effect of the trifluoromethyl group. Strong C-F stretching bands would also be present.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the trifluoromethyl group and fragmentation of the phenanthrene ring.

Applications in Drug Development and Research

The primary interest in 9-Phenanthryl trifluoromethyl ketone lies in its potential as a building block for the synthesis of enzyme inhibitors.[3] The trifluoromethyl ketone moiety is a well-established pharmacophore for the inhibition of serine and cysteine proteases.[3][4]

Mechanism of Enzyme Inhibition

Trifluoromethyl ketones act as transition-state analog inhibitors. The highly electrophilic carbonyl carbon is attacked by a nucleophilic residue (e.g., serine or cysteine) in the enzyme's active site, forming a stable, reversible hemiketal or hemithioketal adduct.[3] This adduct mimics the tetrahedral intermediate of the natural substrate hydrolysis, effectively blocking the enzyme's catalytic activity.[3] The phenanthrene scaffold can be further functionalized to enhance binding affinity and selectivity for the target enzyme.

Caption: General mechanism of enzyme inhibition by a trifluoromethyl ketone.

Potential Therapeutic Areas

Given their mechanism of action, derivatives of 9-Phenanthryl trifluoromethyl ketone could be investigated as potential therapeutic agents for diseases where proteases play a key pathological role, including:

-

Inflammatory Diseases: Targeting proteases involved in inflammatory cascades.

-

Viral Infections: Inhibiting viral proteases essential for viral replication.[4]

-

Cancer: Targeting proteases involved in tumor progression and metastasis.

-

Neurodegenerative Diseases: Investigating the role of proteases in neuronal cell death.

Conclusion and Future Perspectives

9-Phenanthryl trifluoromethyl ketone is a valuable molecule at the intersection of fluorine chemistry and medicinal research. Its synthesis, while requiring careful execution, is achievable through established organometallic routes. The compound's true potential lies in its utility as a scaffold for the design of potent and selective enzyme inhibitors. Future research will likely focus on the synthesis of a library of derivatives with modifications to the phenanthrene ring to explore structure-activity relationships against various protease targets. Further elucidation of its biological activity and the development of more efficient and scalable synthetic routes will undoubtedly solidify its place as a significant tool in the arsenal of drug discovery professionals.

References

- Google Patents. Method for synthesizing trifluoromethyl acetophenone. CN102690180A.

-

MDPI. Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. Molecules. 2023. Available at: [Link]

- Google Patents. Process for the preparation of phenyl ketones. WO2022038098A1.

-

Liang, P. H., et al. (2006). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & medicinal chemistry letters, 16(16), 4303–4307. Available at: [Link]

-

PubMed. 9,10-Phenanthrenequinone promotes secretion of pulmonary aldo-keto reductases with surfactant. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. guidechem.com [guidechem.com]

- 3. Trifluoromethylated Phenanthroline Ligands Reduce Excited-State Distortion in Homoleptic Copper(I) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and characterization of a bioactive 82-residue sphingolipid activator protein, saposin C - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular structure of 9-Phenanthryl trifluoromethyl ketone

An In-Depth Technical Guide to the Molecular Structure of 9-Phenanthryl Trifluoromethyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fusion of a polycyclic aromatic hydrocarbon with a potent electrophilic moiety creates a molecule of significant interest in both medicinal chemistry and materials science. This guide provides a comprehensive technical overview of 9-Phenanthryl trifluoromethyl ketone, a molecule embodying this principle. We delve into the strategic synthesis, detailed structural elucidation through advanced spectroscopic methods, and crystallographic analysis. The narrative emphasizes the causality behind experimental choices, focusing on the unique chemical properties imparted by the trifluoromethyl ketone group and the photophysical potential of the phenanthrene scaffold. This document serves as a foundational resource for professionals seeking to understand, synthesize, and apply this versatile compound.

Introduction: The Convergence of a Planar Scaffold and a Potent Warhead

9-Phenanthryl trifluoromethyl ketone (9-PTFK) is a fascinating molecular construct. It combines the rigid, planar, and photophysically active phenanthrene core with the highly electron-deficient trifluoromethyl ketone (TFMK) group. The phenanthrene moiety is a well-established pharmacophore and a building block for organic light-emitting diodes (OLEDs)[1]. The TFMK group, on the other hand, is a powerful tool in drug design. The strong electron-withdrawing nature of the trifluoromethyl group renders the adjacent carbonyl carbon exceptionally electrophilic[2]. This unique reactivity makes TFMKs effective as transition-state analog inhibitors for various enzymes, particularly serine hydrolases, and enables their use as reversible covalent "warheads" in targeted drug development[3][4].

The strategic placement of the TFMK at the 9-position of the phenanthrene ring is non-trivial. This position is sterically hindered but also electronically distinct from other positions, influencing the molecule's conformation and reactivity. Understanding the synthesis, structure, and properties of 9-PTFK is therefore critical for harnessing its potential in designing novel kinase inhibitors, therapeutic agents, or advanced organic materials[3][5][6].

Synthesis and Purification: Navigating Regioselectivity

The synthesis of 9-PTFK is most effectively approached via an electrophilic aromatic substitution, specifically the Friedel-Crafts acylation. However, the acylation of phenanthrene is notoriously complex, often yielding a mixture of isomers (1-, 2-, 3-, 4-, and 9-acetylphenanthrenes)[7][8]. The product distribution is highly sensitive to the choice of solvent, catalyst, and temperature, reflecting a delicate interplay between kinetic and thermodynamic control[8][9].

Rationale for Synthetic Strategy

To selectively synthesize the 9-isomer, conditions favoring kinetic control are paramount. The 9- and 10-positions of phenanthrene are the most reactive towards electrophilic attack. Using a non-polar solvent like ethylene dichloride or carbon disulfide at low temperatures with a strong Lewis acid catalyst (e.g., AlCl₃) typically favors the formation of the 9-substituted product[7][9]. The acylating agent of choice is trifluoroacetic anhydride, (CF₃CO)₂O, which generates the highly reactive trifluoroacetylium electrophile.

The reaction mechanism involves the formation of an acylium ion, which then attacks the electron-rich phenanthrene ring. The choice of a less polar solvent minimizes the rearrangement of the initial sigma complex, which can lead to the formation of more thermodynamically stable isomers like the 3- and 2-substituted products[7][8].

Caption: Fig 1. Synthetic Workflow for 9-PTFK.

Experimental Protocol: Friedel-Crafts Acylation

-

Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), suspend anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in anhydrous ethylene dichloride at 0 °C.

-

Acylium Ion Formation: Add trifluoroacetic anhydride (1.1 equivalents) dropwise to the stirred suspension. Allow the mixture to stir for 15 minutes to pre-form the catalytic complex.

-

Electrophilic Attack: Dissolve phenanthrene (1.0 equivalent) in a minimal amount of anhydrous ethylene dichloride and add it dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours. Shorter reaction times are crucial to minimize isomerization to thermodynamic products[9].

-

Quenching: Carefully pour the reaction mixture onto crushed ice with concentrated HCl to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous MgSO₄.

-

Purification: After filtering and concentrating the solvent in vacuo, purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient to isolate the 9-phenanthryl trifluoromethyl ketone isomer[9].

Spectroscopic and Spectrometric Characterization

Structural elucidation of 9-PTFK relies on a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer unambiguous confirmation of the molecule's identity and purity.

Sources

- 1. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 2. benchchem.com [benchchem.com]

- 3. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of benzil and trifluoromethyl ketone (TFK)-mediated carboxylesterase inhibition using classical and 3D-quantitative structure–activity relationship analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jelsciences.com [jelsciences.com]

- 6. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 7. The friedel–crafts acetylation of phenanthrene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physical Properties of 9-Phenanthryl Trifluoromethyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Aryl Trifluoromethyl Ketones

The introduction of a trifluoromethyl (-CF3) group into a molecule can profoundly alter its physical, chemical, and biological properties.[1][2][3] In the realm of medicinal chemistry, the trifluoromethyl ketone (TFMK) moiety is a particularly compelling pharmacophore. The strong electron-withdrawing nature of the -CF3 group renders the adjacent carbonyl carbon highly electrophilic, making TFMKs potent reversible covalent inhibitors of serine and cysteine proteases.[1] 9-Phenanthryl trifluoromethyl ketone, with its extended aromatic system, represents a unique scaffold within this class, offering distinct steric and electronic properties for exploration in drug design and materials science. This guide provides a comprehensive analysis of its core physical properties, offering both established data and field-proven insights into its characterization.

Molecular and Chemical Identity

| Identifier | Value | Source |

| Chemical Name | 2,2,2-trifluoro-1-(9-phenanthrenyl)ethanone | [4] |

| Synonyms | 9-Phenanthryl trifluoromethyl ketone | [4] |

| CAS Number | 163082-41-5 | [4][5][6] |

| Molecular Formula | C₁₆H₉F₃O | [4] |

| Molecular Weight | 274.24 g/mol | [4] |

| PubChem ID | 11780724 | [4] |

Calculated Physicochemical Properties

Direct experimental data for many physical properties of 9-phenanthryl trifluoromethyl ketone are not extensively reported in publicly accessible literature. The following table summarizes key properties derived from computational models, which serve as valuable estimates for experimental design.

| Property | Calculated Value | Notes and Implications |

| Boiling Point | 386.67 °C at 760 mmHg | The high boiling point is expected due to the large, rigid aromatic structure and significant molecular weight, leading to strong intermolecular van der Waals forces. |

| Density | 1.334 g/cm³ | This density is typical for polycyclic aromatic compounds, reflecting efficient crystal packing. |

| Flash Point | 189.70 °C | The high flash point indicates low flammability under standard conditions, an important consideration for laboratory safety and handling. |

| Refractive Index | 1.622 | The high refractive index is characteristic of compounds with extensive π-conjugated systems, such as the phenanthrene core. |

| LogP | 4.738 | This high octanol-water partition coefficient suggests significant lipophilicity and low aqueous solubility, a critical factor in drug development for considerations of bioavailability and formulation. |

All data in this table are sourced from Guidechem and are computationally predicted.[4]

Synthesis and Structural Elucidation: A Methodological Overview

Conceptual Synthesis Workflow

The diagram below outlines a logical synthetic pathway, starting from a commercially available phenanthrene precursor.

Caption: Conceptual workflow for the synthesis of 9-Phenanthryl trifluoromethyl ketone.

Expert Insight: The choice of a strong, non-nucleophilic base like potassium hexamethyldisilazide (KHMDS) is critical in the final step to deprotonate fluoroform (HCF₃), generating the trifluoromethyl anion for nucleophilic attack on the ester.[7] The low temperature helps to maintain the stability of the reactive intermediates.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis is fundamental to confirming the identity and purity of a synthesized compound. Below is an expert analysis of the expected spectroscopic signatures for 9-phenanthryl trifluoromethyl ketone based on its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex in the aromatic region (typically δ 7.5-9.0 ppm) due to the nine protons on the phenanthrene ring. The protons in the "bay region" (positions 4 and 5) will likely show the most downfield shifts due to steric compression and anisotropic effects. The coupling patterns will be intricate, showing ortho, meta, and para couplings characteristic of polycyclic aromatic systems.

-

¹³C NMR: The carbon spectrum will display 16 distinct signals. The carbonyl carbon will be significantly deshielded, appearing around δ 180 ppm, with its signal split into a quartet by the three adjacent fluorine atoms (a large ¹JCF coupling). The trifluoromethyl carbon will appear as a quartet further upfield (around δ 115-120 ppm). The remaining 14 aromatic carbons will resonate in the typical δ 120-140 ppm range.

-

¹⁹F NMR: This is the most direct method for observing the trifluoromethyl group. A single, sharp singlet is expected around δ -70 to -80 ppm (relative to CFCl₃), confirming the presence of the -CF₃ group.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

-

C=O Stretch: A strong, sharp absorption band is predicted in the range of 1710-1730 cm⁻¹.[8][9] The conjugation with the aromatic phenanthrene ring and the electron-withdrawing effect of the -CF₃ group will influence the precise position of this peak.

-

Aromatic C-H Stretch: These will appear as a series of sharp, medium-intensity bands just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹).[10]

-

Aromatic C=C Stretch: Multiple sharp bands of varying intensity will be observed in the 1450-1600 cm⁻¹ region, characteristic of the phenanthrene ring system.[10]

-

C-F Stretches: Strong, intense absorption bands are expected in the 1100-1300 cm⁻¹ region, corresponding to the C-F stretching vibrations of the trifluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, which aids in structural confirmation.

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at an m/z of 274, corresponding to the molecular weight of the compound.

-

Key Fragmentation Pathways: The primary fragmentation is expected to be alpha-cleavage, leading to the loss of the trifluoromethyl radical (•CF₃, mass 69) or the phenanthryl radical.

Caption: Predicted major fragmentation pathways in Mass Spectrometry.

Expert Insight: The most likely initial fragmentation would be the loss of the trifluoromethyl radical to form a stable acylium ion at m/z 205.[11][12][13] This fragment would be resonance-stabilized across the phenanthrene ring system. Further fragmentation of the phenanthrene core would likely follow.

Crystallography and Solid-State Properties

As of the latest literature survey, a single-crystal X-ray structure for 9-phenanthryl trifluoromethyl ketone has not been reported. However, insights can be drawn from the structure of the parent phenanthrene molecule. Phenanthrene itself is a planar molecule that crystallizes in a monoclinic system, with molecules packing in a herringbone arrangement.[14][15] It is anticipated that 9-phenanthryl trifluoromethyl ketone would also form a crystalline solid.[4][16] The introduction of the trifluoromethyl ketone group at the 9-position would significantly influence the crystal packing due to dipole-dipole interactions and steric effects, likely leading to a different crystalline arrangement than unsubstituted phenanthrene.

Conclusion and Future Directions

9-Phenanthryl trifluoromethyl ketone is a molecule of significant interest for medicinal chemistry and materials science. While its fundamental physicochemical properties can be reliably predicted, a comprehensive experimental validation is still needed. Future research should focus on obtaining high-resolution spectroscopic data (NMR, IR, MS) and, most importantly, a single-crystal X-ray structure. This would provide definitive confirmation of its structure and offer invaluable insights into its solid-state packing and intermolecular interactions, paving the way for its rational application in the design of novel therapeutics and functional materials.

References

-

Structure of phenanthrene (Phen) and methylated derivatives... - ResearchGate. Available at: [Link]

-

Crystal structure of phenanthrene—5,10,15,20-tetraphenyl-21 H,23H-porphyrin (1/1), C58H40N4 - ResearchGate. Available at: [Link]

-

Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - Beilstein Journals. Available at: [Link]

-

Structure and medicinal uses of Naphthalene, Phenanthrene, Anthracene. Available at: [Link]

-

Phenanthrene - Wikipedia. Available at: [Link]

-

Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups - PMC - NIH. Available at: [Link]

-

Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups - Taylor & Francis Online. Available at: [Link]

-

Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups - Semantic Scholar. Available at: [Link]

-

α-Trifluoromethyl carbonyl compounds synthesis - Organic Chemistry Portal. Available at: [Link]

-

Synthesis of trifluoromethyl carbinols - Organic Chemistry Portal. Available at: [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

-

INFRARED SPECTROSCOPY (IR). Available at: [Link]

-

Table of Characteristic IR Absorptions. Available at: [Link]

-

Infrared Spectroscopy - CDN. Available at: [Link]

-

Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry. Available at: [Link]

-

Phenyl trifluoromethyl ketone - Optional[1H NMR] - Spectrum - SpectraBase. Available at: [Link]

-

Mass Spectrometry: Fragmentation. Available at: [Link]

-

Derivatisation using m-(trifluoromethyl)phenyltrimethylammonium hydroxide of organic materials in artworks for analysis by gas chromatography-mass spectrometry: Unusual reaction products with alcohols - ResearchGate. Available at: [Link]

-

mass spectrometry: McLafferty rearrangement - YouTube. Available at: [Link]

-

12.3: Mass Spectrometry of Some Common Functional Groups - Chemistry LibreTexts. Available at: [Link]

-

14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry - YouTube. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. guidechem.com [guidechem.com]

- 5. 163082-41-5|9-Phenanthryl trifluoromethyl ketone|BLD Pharm [bldpharm.com]

- 6. arctomsci.com [arctomsci.com]

- 7. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. Phenanthrene - Wikipedia [en.wikipedia.org]

- 16. Structure and medicinal uses of Naphthalene, Phenanthrene, Anthracene | Pharmaguideline [pharmaguideline.com]

The Trifluoromethyl Ketone Group on Phenanthrene: A Gateway to Enhanced Reactivity and Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug discovery. Among the plethora of fluorine-containing functionalities, the trifluoromethyl ketone (TFMK) group stands out for its profound impact on the electronic properties and reactivity of the parent molecule. When appended to a polycyclic aromatic hydrocarbon scaffold such as phenanthrene, the TFMK group imparts a unique chemical signature, transforming the molecule into a highly reactive electrophile with significant potential in the design of targeted covalent inhibitors and other advanced therapeutic agents. This technical guide provides a comprehensive exploration of the reactivity of the trifluoromethyl ketone group on the phenanthrene core, delving into the underlying electronic principles, characteristic reactions, synthetic considerations, and applications in drug development.

The Trifluoromethyl Effect on the Phenanthrene Scaffold: A Paradigm of Enhanced Electrophilicity

The remarkable reactivity of the trifluoromethyl ketone group is fundamentally rooted in the potent electron-withdrawing nature of the three fluorine atoms. This "trifluoromethyl effect" dramatically influences the adjacent carbonyl group in several key ways:

-

Intense Carbonyl Polarization: The high electronegativity of the fluorine atoms creates a strong inductive effect, pulling electron density away from the carbonyl carbon. This renders the carbonyl carbon exceptionally electron-deficient and, therefore, a potent electrophile primed for nucleophilic attack. The extended π-system of the phenanthrene ring can further modulate this electron deficiency, though the inductive effect of the CF3 group typically dominates.

-

Destabilization of the Carbonyl Double Bond: The electron-withdrawing nature of the trifluoromethyl group destabilizes the partial positive charge on the carbonyl carbon, making the double bond more susceptible to breaking upon nucleophilic addition.

-

Stabilization of the Tetrahedral Intermediate: Following nucleophilic attack on the carbonyl carbon, a tetrahedral intermediate is formed. The electron-withdrawing trifluoromethyl group effectively stabilizes the resulting negative charge on the oxygen atom (alkoxide), thereby lowering the activation energy for the addition reaction.

This confluence of electronic factors makes phenanthrene trifluoromethyl ketones significantly more reactive towards nucleophiles than their non-fluorinated counterparts.

Characteristic Reactions of the Phenanthrene Trifluoromethyl Ketone Moiety

The enhanced electrophilicity of the trifluoromethyl ketone on the phenanthrene core gives rise to a set of characteristic reactions that are central to its utility in medicinal chemistry.

Hydration and the Formation of Stable Gem-Diols

A hallmark of trifluoromethyl ketones is their propensity to exist in equilibrium with their corresponding hydrate, a geminal diol, in the presence of water.[1] Unlike most non-fluorinated ketones where the equilibrium lies heavily in favor of the ketone, the equilibrium for trifluoromethyl ketones can significantly favor the hydrate form.[1]

The stability of this gem-diol is attributed to the relief of the electronic strain in the highly polarized carbonyl group and the ability of the electron-withdrawing trifluoromethyl group to stabilize the electron-donating character of the two hydroxyl groups. This stable hydrate can act as a transition-state analogue for enzymatic reactions that proceed through a tetrahedral intermediate, a key aspect of its mechanism of action as an enzyme inhibitor.[1]

Nucleophilic Addition: The Gateway to Covalent Modification

The primary mode of reactivity for phenanthrene trifluoromethyl ketones is their susceptibility to nucleophilic addition. A wide array of nucleophiles can readily attack the electrophilic carbonyl carbon.

This reactivity is particularly relevant in a biological context, where nucleophilic residues in the active sites of enzymes, such as the hydroxyl group of serine or the thiol group of cysteine, can attack the trifluoromethyl ketone. This leads to the formation of a stable, covalent hemiketal or thiohemiketal adduct, respectively. This covalent modification can effectively inhibit the enzyme's function.[2]

Synthesis of Phenanthrene Trifluoromethyl Ketones: A Methodological Overview

The synthesis of trifluoromethyl ketones, including those on an aryl scaffold, can be achieved through several established methods. A common and effective approach involves the nucleophilic trifluoromethylation of a suitable phenanthrene-based precursor, such as an ester or a carboxylic acid.

A robust method for this transformation utilizes fluoroform (HCF3) as the trifluoromethyl source in the presence of a strong base like potassium hexamethyldisilazide (KHMDS) and a glyme solvent.[3]

Exemplary Synthetic Protocol: Trifluoromethylation of a Phenanthrene Methyl Ester

The following protocol outlines a general procedure for the synthesis of a phenanthrene trifluoromethyl ketone from a corresponding methyl ester precursor.

Step 1: Precursor Synthesis The synthesis would begin with a phenanthrene carboxylic acid, which can be prepared through established methods such as the Haworth or Bardhan-Sengupta synthesis.[4][5] The carboxylic acid is then esterified to the methyl ester.

Step 2: Trifluoromethylation Reaction

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), the phenanthrene methyl ester is dissolved in anhydrous triglyme.

-

The solution is cooled to -40 °C in a suitable cooling bath.

-

Potassium hexamethyldisilazide (KHMDS) is added portion-wise to the stirred solution.

-

Fluoroform (HCF3) gas is then bubbled through the reaction mixture at a controlled rate.

-

The reaction is monitored by thin-layer chromatography (TLC) or 19F NMR for the consumption of the starting material.

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the desired phenanthrene trifluoromethyl ketone.

Applications in Drug Development: Phenanthrene Trifluoromethyl Ketones as Covalent Inhibitors

The unique reactivity profile of the trifluoromethyl ketone group makes it a highly valuable "warhead" for the design of covalent enzyme inhibitors. When attached to the phenanthrene scaffold, which itself is a privileged structure found in numerous natural products and approved drugs, the resulting molecule can exhibit potent and selective biological activity.[4]

The mechanism of inhibition typically involves the formation of a reversible covalent bond with a nucleophilic residue in the enzyme's active site. This forms a stable adduct that mimics the tetrahedral transition state of the natural enzymatic reaction, leading to potent inhibition.[1]

| Enzyme Class | Nucleophilic Residue | Adduct Formed | Inhibition Type |

| Serine Proteases | Serine (-OH) | Hemiketal | Reversible Covalent |

| Cysteine Proteases | Cysteine (-SH) | Thiohemiketal | Reversible Covalent |

| Metalloenzymes | Metal-bound water | Hydrate | Non-covalent (as transition-state analogue) |

Table 1: Common modes of enzyme inhibition by trifluoromethyl ketones.

The phenanthrene moiety can serve as a recognition element, directing the trifluoromethyl ketone warhead to the active site of the target enzyme through specific hydrophobic, π-stacking, or other non-covalent interactions. This combination of a recognition element and a reactive warhead is a powerful strategy for developing highly selective and potent therapeutic agents.

Conclusion

The trifluoromethyl ketone group, when incorporated into the phenanthrene framework, creates a molecule with a distinct and powerful reactivity profile. The profound electrophilicity of the carbonyl carbon, driven by the strong electron-withdrawing nature of the trifluoromethyl group, makes these compounds highly susceptible to nucleophilic attack and prone to forming stable hydrates. This reactivity is not a liability but rather a key asset, enabling the design of potent and selective covalent enzyme inhibitors. As our understanding of targeted covalent inhibition deepens, the strategic application of the trifluoromethyl ketone group on phenanthrene and other complex scaffolds will undoubtedly continue to be a fruitful area of research in the quest for novel and more effective medicines.

References

-

SYNTHESIS OF p-TRIFLUOROMETHYL-TOLUENE AND 3,6-BIS(TRIFLUOROMETHYL) PHENANTHRENE USING SULFUR TETRAFLUORIDE. (n.d.). DTIC. Retrieved January 17, 2026, from [Link]

-

Electrophilic Aromatic Substitution. Part 22.l The Effect of Methyl Substituents on Detritiation of the 9-Position of Phenanthrene. (n.d.). ElectronicsAndBooks. Retrieved January 17, 2026, from [Link]

-

Proposed reaction mechanism for the formation of α-trifluoromethyl ketones 2 from alkynes and electrochemically generated CF 3 radicals in the presence of water. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. (2016). National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

Synthesis of trifluoromethyl ketones. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

-

Stereoselective Nucleophilic Fluoromethylation of Aryl Ketones: Dynamic Kinetic Resolution of Chiral Fluoro Carbanions. (2013). Angewandte Chemie. Retrieved January 17, 2026, from [Link]

-

Increase of enzyme activity through specific covalent modification with fragments. (2017). Chemical Science. Retrieved January 17, 2026, from [Link]

-

Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. (2021). Beilstein Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]

-

Substitution Reactions of Polynuclear Aromatic Hydrocarbons. (2021). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

-

O-Trifluoromethylation of ketones: an alternative straightforward route to alkenyl trifluoromethyl ethers. (2023). Chemical Science. Retrieved January 17, 2026, from [Link]

-

Enantioselective α-Arylation of Ketones with Aryl Triflates Catalyzed by Difluorphos Complexes of Palladium and Nickel. (2007). Journal of the American Chemical Society. Retrieved January 17, 2026, from [Link]

-

The effect of alkyl substitution on the oxidative metabolism and mutagenicity of phenanthrene. (2021). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Increase of enzyme activity through specific covalent modification with fragments. (2017). ResearchGate. Retrieved January 17, 2026, from [Link]

-

The Effect of Substituents on Reactivity. (n.d.). St. Peter's Institute of Pharmaceutical Sciences. Retrieved January 17, 2026, from [Link]

-

Phenanthrene- Reactions & Uses. (2021). YouTube. Retrieved January 17, 2026, from [Link]

-

An improved phenanthrene synthesis: A simple route to (±)- tylophorine. (1978). Macquarie University. Retrieved January 17, 2026, from [Link]

-

Covalent modifications to enzymes. (n.d.). Khan Academy. Retrieved January 17, 2026, from [Link]

-

Phenanthrene cyclocarbonylation – core post-synthetic modification of phenanthriporphyrin. (2020). Organic Chemistry Frontiers. Retrieved January 17, 2026, from [Link]

-

Synthesis of phenanthrene derivatives through the net [5+5]-cycloaddition of prenylated carbene complexes with 2-alkynylbenzaldehyde derivatives. (2011). National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

PHENANTHRENE: A VERSATILE MOLECULE; A REVIEW. (2021). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono. (2021). Engineered Science Publisher. Retrieved January 17, 2026, from [Link]

-

Phenanthrene synthesis. (n.d.). Química Organica.org. Retrieved January 17, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Increase of enzyme activity through specific covalent modification with fragments - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. Phenanthrene synthesis [quimicaorganica.org]

Stability and Storage of 9-Phenanthryl Trifluoromethyl Ketone: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the chemical stability, recommended storage conditions, and handling procedures for 9-Phenanthryl trifluoromethyl ketone. Intended for researchers, scientists, and professionals in drug development, this document synthesizes known chemical principles of trifluoromethyl ketones and phenanthrene derivatives to offer field-proven insights. It details potential degradation pathways, proposes methodologies for stability assessment, and outlines best practices for maintaining the integrity and safety of this compound.

Introduction: Chemical and Pharmacological Significance

9-Phenanthryl trifluoromethyl ketone is a specialized organic compound featuring a polycyclic aromatic hydrocarbon (phenanthrene) linked to a trifluoromethyl ketone group. The incorporation of fluorine atoms into organic molecules can significantly alter their chemical and physiological properties, including metabolic stability, lipophilicity, and binding selectivity.[1] Trifluoromethyl ketones (TFMKs) are of particular interest in medicinal chemistry as they can act as transition-state analogs, effectively inhibiting enzymes like carboxylesterases by forming a reversible covalent bond with the catalytic serine residue.[2] This makes them valuable scaffolds in the design of therapeutic agents. However, the same electronic properties that confer this reactivity also present challenges to the compound's stability and storage.

Chemical Properties and Intrinsic Stability

The stability of 9-Phenanthryl trifluoromethyl ketone is governed by the interplay of its two primary functional components: the aromatic phenanthrene ring system and the electrophilic trifluoromethyl ketone group.

The Trifluoromethyl Ketone Moiety: An Electrophilic Hub

The trifluoromethyl group is strongly electron-withdrawing, which significantly enhances the positive charge on the carbonyl carbon. This makes TFMKs highly susceptible to nucleophilic attack.[1] A primary consequence of this reactivity is the propensity to form stable hydrates in the presence of water.[1][3] This hydration is a reversible equilibrium but can impact analytical quantification and biological activity if not controlled.

The Phenanthrene Moiety: Aromatic System Reactivity

The phenanthrene core is a polycyclic aromatic hydrocarbon. While generally stable, it can be susceptible to oxidation and photochemical reactions, particularly under prolonged exposure to light and atmospheric oxygen. The "K-region" (the 9,10-double bond) of phenanthrene is a known site for enzymatic attack in metabolic pathways and can also be a site of chemical oxidation.[4]

Potential Degradation Pathways

Understanding potential degradation pathways is critical for developing appropriate storage conditions and stability-indicating analytical methods. For 9-Phenanthryl trifluoromethyl ketone, the following pathways should be considered:

-

Hydration: As mentioned, the ketone can reversibly react with water to form a gem-diol (hydrate). While not technically degradation, the presence of the hydrate can be considered a loss of the active ketone form.

-

Nucleophilic Addition/Reduction: The electrophilic carbonyl carbon is a target for various nucleophiles. In biological systems, TFMKs can be metabolized to inactive trifluoromethyl alcohols, indicating a susceptibility to reduction.[5] This suggests that reducing agents or certain solvents could lead to the formation of the corresponding alcohol.

-

Photodegradation: Aromatic ketones are often photosensitive. Exposure to UV or even ambient light can lead to photochemical reactions, including oxidation or rearrangement of the phenanthrene ring system.

-

Oxidation: Atmospheric oxygen can react with the phenanthrene moiety, potentially leading to the formation of quinones or other oxidized species, especially at the electron-rich K-region.[4]

Logical Flow of Degradation

The following diagram illustrates the primary anticipated degradation pathways for 9-Phenanthryl trifluoromethyl ketone.

Caption: Potential degradation pathways for 9-Phenanthryl trifluoromethyl ketone.

Recommended Storage and Handling

Given the chemical nature of 9-Phenanthryl trifluoromethyl ketone, stringent storage and handling protocols are necessary to ensure its long-term stability.

Storage Conditions

The following conditions are recommended for the storage of 9-Phenanthryl trifluoromethyl ketone to minimize degradation.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C to -80°C | Low temperatures significantly slow down the rates of most chemical reactions, including oxidation and potential decarboxylation if acidic impurities are present.[6] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displacing air with an inert gas minimizes the risk of oxidation of the phenanthrene ring. |

| Light | Amber vial or light-proof container | Protects the compound from photodegradation, a common pathway for aromatic ketones.[7] |

| Moisture | Tightly sealed container with desiccant | Prevents the formation of the gem-diol hydrate, which can alter the compound's physical and biological properties.[1] |

Handling Procedures

Due to the reactivity of the trifluoromethyl ketone group and the general hazards associated with organofluorine compounds, appropriate personal protective equipment (PPE) and handling techniques are mandatory.[8][9]

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (consult manufacturer's compatibility chart), and chemical splash goggles.[8] Work in a well-ventilated chemical fume hood.[10]

-

Dispensing: When preparing solutions, allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.

-

Solvent Selection: Use anhydrous solvents for preparing stock solutions to prevent hydrate formation.

-

Waste Disposal: Dispose of waste materials in accordance with local regulations for hazardous chemical waste.[7]

Analytical Methods for Stability Assessment

A robust, stability-indicating analytical method is crucial for determining the shelf-life and purity of 9-Phenanthryl trifluoromethyl ketone. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.

Proposed HPLC Method

The following is a starting point for developing a validated HPLC method for the quantitative analysis of 9-Phenanthryl trifluoromethyl ketone and its potential degradation products.

| Parameter | Recommended Condition |

| Column | C18 Reverse-Phase, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile and Water (Gradient) |

| Gradient | 50% Acetonitrile to 95% Acetonitrile over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 261 nm[11] |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to validate the stability-indicating nature of the analytical method.

-

Prepare Stock Solution: Accurately weigh and dissolve 9-Phenanthryl trifluoromethyl ketone in acetonitrile to a concentration of 1 mg/mL.

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 60°C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for 8 hours.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

-

Photodegradation: Expose 1 mL of stock solution in a clear vial to a photostability chamber (ICH Q1B guidelines).

-

Thermal Degradation: Store the solid compound at 60°C for 7 days.

-

Analysis: After the specified time, neutralize the acid and base samples, and dilute all samples to a suitable concentration. Analyze by the proposed HPLC method. The method is considered stability-indicating if the degradation peaks are well-resolved from the parent peak.

Workflow for Stability Testing

Caption: Workflow for a forced degradation study of 9-Phenanthryl trifluoromethyl ketone.

Conclusion

9-Phenanthryl trifluoromethyl ketone is a chemically reactive molecule whose stability is paramount to its successful application in research and development. Its susceptibility to hydration, reduction, and photodegradation necessitates strict control over storage conditions, including low temperatures, inert atmosphere, and protection from light and moisture. The implementation of a validated, stability-indicating HPLC method is essential for ensuring the purity and integrity of this compound over time. By adhering to the guidelines presented in this document, researchers can mitigate the risks of degradation and handle this valuable compound with confidence and safety.

References

- Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. (2022). PubMed.

- Safety and handling of fluorinated organic compounds. (n.d.). Benchchem.

- Trifluoromethyl ketones: properties, preparation, and applic

- Organofluorine chemistry. (n.d.). Wikipedia.

- Trifluoromethyl ketones. a) Hydrolysis of trifluoromethyl ketones. b) Selected examples of biologically active trifluoromethyl ketones. (n.d.).

- Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus. (n.d.). PMC - NIH.

- Standard Operating Procedure for Fluorine Gas. (n.d.). Unknown Source.

- The Proper Storage and Handling of Volatile Analytical Standards. (n.d.). Unknown Source.

- Phenanthrene (fungal 9R,10R)

- Stability of ketone bodies in serum in dependence on storage time and storage temper

- Comparison of benzil and trifluoromethyl ketone (TFK)-mediated carboxylesterase inhibition using classical and 3D-quantitative structure–activity relationship analysis. (n.d.). PubMed Central.

Sources

- 1. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Comparison of benzil and trifluoromethyl ketone (TFK)-mediated carboxylesterase inhibition using classical and 3D-quantitative structure–activity relationship analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]